molecular formula C16H24N2O3S2 B4939227 1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4939227
M. Wt: 356.5 g/mol
InChI Key: XBTQYRKLFPDIGA-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethanesulfonyl group and a phenylsulfanyl ethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl and phenylsulfanyl ethyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethanesulfonyl group can produce ethanethiol derivatives.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHANESULFONYL-1-PHENYL-ETHANOL
  • {[2-(PHENYLSULFANYL)ETHYL]SULFANYL}BENZENE

Uniqueness

1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-2-23(20,21)18-11-8-14(9-12-18)16(19)17-10-13-22-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTQYRKLFPDIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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